molecular formula C11H6ClN3O2 B11779469 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 1956331-37-5

3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B11779469
CAS No.: 1956331-37-5
M. Wt: 247.64 g/mol
InChI Key: HGUUTTZGCPUMBS-UHFFFAOYSA-N
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Description

3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining benzoimidazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzimidazole with chloroacetic acid under reflux conditions can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific fused ring system and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1956331-37-5

Molecular Formula

C11H6ClN3O2

Molecular Weight

247.64 g/mol

IUPAC Name

3-chloropyrimido[1,2-a]benzimidazole-2-carboxylic acid

InChI

InChI=1S/C11H6ClN3O2/c12-6-5-15-8-4-2-1-3-7(8)13-11(15)14-9(6)10(16)17/h1-5H,(H,16,17)

InChI Key

HGUUTTZGCPUMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C(=N3)C(=O)O)Cl

Origin of Product

United States

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